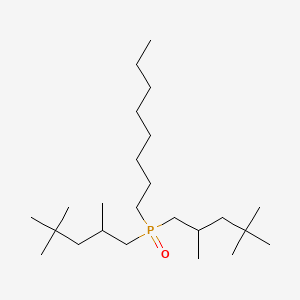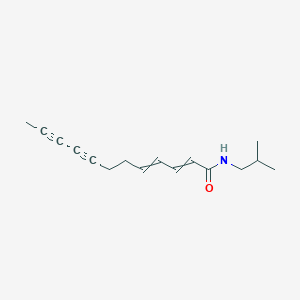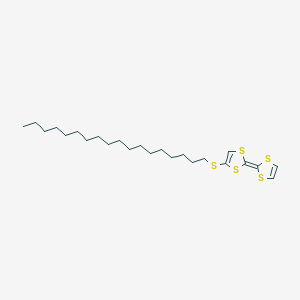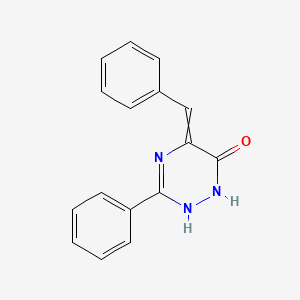
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a phosphine oxide group bonded to an octyl chain and two 2,4,4-trimethylpentyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, octylbis(2,4,4-trimethylpentyl)- typically involves the reaction of phosphine with an oxidizing agent in the presence of octyl and 2,4,4-trimethylpentyl groups. One common method involves the use of sodium hypophosphite and diisobutylene, with acetone as a photoinitiator. The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and distillation to obtain the final product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its phosphine form under specific conditions.
Substitution: The octyl and 2,4,4-trimethylpentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can regenerate the original phosphine compound.
Scientific Research Applications
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the extraction and separation of metals, particularly in the mining and metallurgical industries
Mechanism of Action
The mechanism by which phosphine oxide, octylbis(2,4,4-trimethylpentyl)- exerts its effects involves its ability to coordinate with metal ions and other molecules. The phosphine oxide group acts as a Lewis base, donating electron pairs to form stable complexes. This property is exploited in various applications, including metal extraction and catalysis.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,4-trimethylpentyl)phosphine oxide: Similar in structure but with three 2,4,4-trimethylpentyl groups instead of two.
Bis(2,4,4-trimethylpentyl)thiophosphinic acid: Contains a sulfur atom in place of the oxygen in the phosphine oxide group.
Trihexyl(tetradecyl)phosphonium bis-2,4,4-(trimethylpentyl)phosphinate: Used in similar applications but with different alkyl groups
Uniqueness
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- is unique due to its specific combination of octyl and 2,4,4-trimethylpentyl groups, which confer distinct physical and chemical properties. Its stability and reactivity make it particularly valuable in industrial and research applications.
Properties
CAS No. |
118202-16-7 |
|---|---|
Molecular Formula |
C24H51OP |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
1-[bis(2,4,4-trimethylpentyl)phosphoryl]octane |
InChI |
InChI=1S/C24H51OP/c1-10-11-12-13-14-15-16-26(25,19-21(2)17-23(4,5)6)20-22(3)18-24(7,8)9/h21-22H,10-20H2,1-9H3 |
InChI Key |
PGVRYMUXKDGGTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)


![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)






